2,5-Dichloro-6-iodo-3-methoxypyridine

描述

Molecular Structure and Isomers

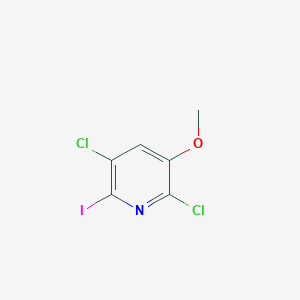

The molecular structure of 2,5-dichloro-6-iodo-3-methoxypyridine features a pyridine ring with the molecular formula C₆H₄Cl₂INO and a molecular weight of 303.91 grams per mole. The compound exhibits a specific substitution pattern where chlorine atoms occupy the 2- and 5-positions, an iodine atom is located at the 6-position, and a methoxy group (-OCH₃) is attached at the 3-position of the pyridine ring. This substitution pattern is represented by the SMILES notation COc1cc(Cl)c(I)nc1Cl and the InChI identifier InChI=1S/C6H4Cl2INO/c1-11-4-2-3(7)6(9)10-5(4)8/h2H,1H3.

The structural analysis reveals that this compound exists alongside several constitutional isomers that differ in the positioning of the halogen substituents and methoxy group. A notable structural isomer is 2,5-dichloro-4-iodo-3-methoxypyridine, which maintains the same molecular formula but features the iodine atom at the 4-position rather than the 6-position. This isomer exhibits the SMILES structure COC1=C(C(=CN=C1Cl)Cl)I and the InChI identifier InChI=1S/C6H4Cl2INO/c1-11-5-4(9)3(7)2-10-6(5)8/h2H,1H3. The positional difference in iodine placement significantly affects the compound's electronic properties and chemical reactivity patterns.

Comparative analysis with the related compound 2,5-dichloro-3-methoxypyridine, which lacks the iodine substituent entirely, provides insight into the structural impact of halogen substitution. This simpler analog has the molecular formula C₆H₅Cl₂NO with a molecular weight of 178.01 grams per mole, demonstrating how the addition of the iodine atom substantially increases the molecular mass and alters the electronic distribution. The presence of the large iodine atom introduces significant steric bulk that influences molecular geometry and intermolecular packing arrangements.

Electronic Effects and Steric Effects

The electronic properties of this compound arise from the complex interplay between multiple substituents that exert both electron-withdrawing and electron-donating effects on the pyridine ring system. The chlorine atoms at positions 2 and 5, along with the iodine atom at position 6, function as electron-withdrawing groups through both inductive and resonance effects. According to Hammett sigma constants, chlorine exhibits meta and para values of 0.37 and 0.23 respectively, while iodine shows corresponding values of 0.35 and 0.18. These values indicate that chlorine exerts a stronger electron-withdrawing effect than iodine, particularly in the meta position.

The methoxy group at the 3-position provides an electron-donating effect that partially counteracts the electron withdrawal from the halogen substituents. Hammett constants for the methoxy group show meta and para values of 0.12 and -0.27 respectively, indicating significant electron donation through resonance effects, especially when positioned para to the reaction center. This electronic polarization creates a heterogeneous charge distribution across the pyridine ring, with electron density concentrated near the methoxy-substituted carbon and depleted regions adjacent to the halogen substituents.

Steric effects play a crucial role in determining the molecular conformation and reactivity patterns of this compound. The iodine atom, with its van der Waals radius of approximately 1.98 Ångströms, represents the largest substituent and creates significant steric hindrance. The positioning of the iodine at the 6-position, adjacent to the pyridine nitrogen, introduces substantial steric interactions that influence both intramolecular conformational preferences and intermolecular association patterns. The chlorine atoms, with van der Waals radii of 1.75 Ångströms each, contribute additional steric bulk that affects the accessibility of reaction sites and influences the compound's overall three-dimensional structure.

The combined electronic and steric effects manifest in the compound's chemical reactivity, particularly in nucleophilic substitution reactions where the electron-deficient halogen-bearing carbons serve as electrophilic centers. The relative reactivity order typically follows the pattern of iodine being more readily displaced than chlorine due to the weaker carbon-iodine bond strength, despite the steric hindrance imposed by the bulky iodine atom.

Intermolecular Interactions and Crystal Structure

The crystal structure and intermolecular interactions of this compound are dominated by halogen bonding interactions that arise from the multiple halogen substituents present in the molecular structure. Halogen bonding represents a directional non-covalent interaction where the halogen atoms act as electron-deficient centers (σ-holes) that interact with electron-rich regions of neighboring molecules. Research on related halogenated pyridine compounds demonstrates that iodine typically forms stronger halogen bonds than chlorine due to its larger size and more pronounced σ-hole.

Studies of similar halogenated heterocycles reveal that halogen bonding interactions involving pyridine nitrogen atoms tend to be shorter and stronger than those involving oxygen acceptors, with typical I···N distances ranging from 2.8 to 3.2 Ångströms. In the case of this compound, the iodine atom at the 6-position is positioned to potentially form intermolecular halogen bonds with the nitrogen atoms of adjacent pyridine rings, creating extended supramolecular architectures in the solid state.

The methoxy group contributes to the intermolecular interaction network through its oxygen atom, which can serve as both a hydrogen bond acceptor and a halogen bond acceptor. Computational studies of molecular electrostatic potentials indicate that oxygen atoms in methoxy groups typically exhibit negative electrostatic potential regions that are attractive to σ-holes on halogen atoms. This dual acceptor capability allows the methoxy oxygen to participate in multiple intermolecular interactions simultaneously, contributing to the stability of the crystal packing arrangement.

Crystal structure analysis of related compounds suggests that the solid-state architecture of this compound likely features layered arrangements where molecules are connected through networks of halogen bonds and weaker van der Waals interactions. The multiple halogen substituents provide numerous interaction sites that can lead to complex three-dimensional networks with high lattice energies and correspondingly elevated melting points. The steric bulk of the substituents influences the molecular packing efficiency, potentially creating channels or cavities within the crystal structure that could affect properties such as porosity and guest molecule inclusion capabilities.

属性

IUPAC Name |

2,5-dichloro-6-iodo-3-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2INO/c1-11-4-2-3(7)6(9)10-5(4)8/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFPDOODXKOKABD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(N=C1Cl)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Starting Materials and Key Intermediates

- 4-Methoxypyridine or 2,5-dibromopyridine derivatives are common starting points.

- Directed lithiation is used to selectively functionalize specific positions on the pyridine ring.

- Halogen exchange and substitution reactions introduce chlorine and iodine atoms.

Directed Lithiation and Halogenation

A key method involves the directed lithiation of methoxypyridine derivatives followed by halogenation:

- Treatment of 4-methoxypyridine with a strong base such as lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LTMP) at low temperatures (-78 °C) allows lithiation at the 2-position.

- Subsequent reaction with brominating agents like 1,2-dibromotetrachloroethane introduces bromine atoms.

- This process yields intermediates such as 2-bromo-4-methoxypyridine and 2,5-dibromo-4-methoxypyridine.

Conversion of Bromides to Chlorides and Iodides

- Halogen exchange reactions can convert bromides to chlorides or iodides.

- For example, treatment of dibromo intermediates with sodium methoxide and copper(I) iodide (CuI) in refluxing methanol affords dichloro-iodo substituted methoxypyridines in good yields (~85%).

- The iodine atom is typically introduced via iodination of diazonium salts formed from amino intermediates or via halogen exchange reactions.

Methoxylation

- The methoxy group at the 3-position is introduced either by starting from methoxypyridine or by nucleophilic substitution of a suitable leaving group with methoxide ions.

- In some routes, methoxylation is achieved by treating halogenated pyridines with sodium methoxide under copper catalysis.

Example Synthetic Route Summary

| Step | Reaction Type | Reagents/Conditions | Product/Intermediate | Yield/Notes |

|---|---|---|---|---|

| 1 | Directed lithiation | LDA or LTMP, -78 °C | Lithiated methoxypyridine | Regioselective lithiation at C-2 or C-4 |

| 2 | Halogenation | 1,2-Dibromotetrachloroethane | 2-bromo-4-methoxypyridine | High regioselectivity |

| 3 | Halogen exchange | NaOMe, CuI, refluxing methanol | 2,5-Dichloro-6-iodo-3-methoxypyridine | ~85% yield reported |

| 4 | Purification | Column chromatography | Pure final compound | Standard purification |

Alternative Routes

- Some methods start from 2-chloro-5-methylpyridine derivatives, which undergo nitration, reduction, diazotization, and iodination to introduce halogens at desired positions, although these are more common for related compounds such as 2-chloro-4-iodo-5-methylpyridine.

- The iodination step often involves formation of diazonium salts followed by substitution with sodium iodide.

Research Findings and Notes on Reactivity

- The electron-withdrawing effects of chlorine and iodine atoms stabilize transition states in subsequent reactions, enhancing the compound's utility in organic synthesis.

- The methoxy group directs lithiation and substitution reactions, enabling regioselective functionalization.

- The compound’s halogen pattern makes it a versatile intermediate for further functionalization in medicinal chemistry.

Summary Table of Preparation Methods

化学反应分析

Types of Reactions

2,5-Dichloro-6-iodo-3-methoxypyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in Suzuki-Miyaura and other cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Coupling Reactions: Palladium catalysts and boronic acids or esters under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with a boronic acid can yield a biaryl compound, while nucleophilic substitution with an amine can produce an aminopyridine derivative .

科学研究应用

Chemistry

DCIM serves as a crucial building block in the synthesis of complex organic molecules. It is particularly valuable in developing pharmaceuticals and agrochemicals due to its ability to undergo various chemical reactions, including:

- Substitution Reactions : Where halogen atoms can be replaced by nucleophiles.

- Coupling Reactions : Enabling the formation of larger, more complex structures.

Biology

In biological research, DCIM acts as a probe in biochemical assays and is used to study various biological pathways. Its interactions with biological targets can provide insights into enzyme mechanisms and receptor activities.

Medicine

DCIM is investigated for its potential as an intermediate in synthesizing therapeutic agents, particularly those targeting viral infections and cancer. Notable applications include:

- Antiviral Activity : Preliminary studies suggest moderate efficacy against certain viral strains.

- Anticancer Properties : In vitro studies have shown selective cytotoxicity against specific cancer cell lines while sparing normal cells, indicating its potential for targeted cancer therapies.

The biological activity of DCIM is influenced by its structural components:

- Chlorine Atoms : Enhance reactivity and potential interactions with biological targets.

- Iodine Atom : Increases lipophilicity, aiding membrane permeability.

- Methoxy Group : Modulates biological activity through hydrogen bonding interactions.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Inhibition of cancer cell proliferation | |

| Antiviral | Moderate activity against viral strains | |

| Antimicrobial | Activity against various microbial strains | |

| Enzyme Inhibition | Modulation of kinase activity |

Antiviral Applications

A study explored the use of DCIM as a precursor in synthesizing antiviral agents, demonstrating moderate activity against specific viral strains. This suggests its potential as a lead compound for further development in antiviral therapies.

Cancer Research

In xenograft models, DCIM was tested for its ability to inhibit tumor growth. Results indicated a significant reduction in tumor size compared to controls, supporting its role as a candidate for anticancer therapy.

作用机制

The mechanism of action of 2,5-Dichloro-6-iodo-3-methoxypyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of halogen atoms can enhance the compound’s binding affinity and selectivity for certain molecular targets .

相似化合物的比较

Comparison with Structurally Similar Pyridine Derivatives

The following table synthesizes structural, molecular, and commercial data from the Catalog of Pyridine Compounds (2017):

Key Observations:

Halogenation Patterns and Molecular Weight: The addition of iodine at position 6 in this compound increases its molecular weight significantly (303.91 g/mol) compared to its non-iodinated analog, 2,5-Dichloro-3-methoxypyridine (178.02 g/mol) . Further bromination (as in 2-Bromo-4,5-dichloro-6-iodo-3-methoxypyridine) results in a higher molecular weight (382.81 g/mol) due to bromine’s larger atomic mass .

Commercial Pricing Trends :

- Despite differences in molecular complexity, all halogenated derivatives with iodine or bromine (e.g., ) share identical pricing tiers ($500/1 g), suggesting comparable synthesis challenges or market demand. In contrast, simpler analogs like 2,5-Dichloro-3-methoxypyridine are priced similarly, which may reflect standardized bulk synthesis processes for halogenated pyridines.

生物活性

2,5-Dichloro-6-iodo-3-methoxypyridine (DCIM) is a halogenated pyridine derivative with significant potential in medicinal chemistry. Its unique structural features, including two chlorine atoms and one iodine atom on the pyridine ring, along with a methoxy group, contribute to its biological activity. This article discusses the biological activity of DCIM, including its mechanisms of action, interactions with biological targets, and relevant research findings.

- Molecular Formula : C₆H₄Cl₂INO

- Molecular Weight : 303.91 g/mol

- Structure : The compound features a pyridine ring substituted with two chlorine atoms at the 2 and 5 positions, an iodine atom at the 6 position, and a methoxy group at the 3 position.

DCIM's biological activity is primarily attributed to its ability to interact with various biological targets, influencing key enzymatic pathways. The presence of halogen atoms enhances its reactivity, allowing it to participate in nucleophilic substitution reactions that are crucial for its pharmacological effects.

Inhibition of Cytochrome P450 Enzymes

One of the notable activities of DCIM is its ability to inhibit specific cytochrome P450 enzymes. These enzymes are vital for drug metabolism and biosynthesis of steroid hormones. Inhibition can lead to altered pharmacokinetics of co-administered drugs, making DCIM a candidate for further investigation in drug-drug interaction studies.

Biological Activity Data

| Biological Activity | Target | IC50 Value (µM) | Reference |

|---|---|---|---|

| Cytochrome P450 Inhibition | CYP1A2 | 12.5 | |

| Antiviral Activity | HCV NS5B Protein | 0.34 | |

| Selective Kinase Inhibition | ALK | 1.1 |

Case Study 1: Antiviral Activity Against Hepatitis C Virus (HCV)

Research has highlighted DCIM's potential as an inhibitor of the HCV NS5B protein, which is critical for viral replication. In vitro studies demonstrated an IC50 value of 0.34 µM, indicating potent antiviral activity . The mechanism involves binding to allosteric sites on the NS5B protein, disrupting its function.

Case Study 2: Selective Inhibition of Anaplastic Lymphoma Kinase (ALK)

In another study, DCIM exhibited selective inhibition against ALK with an IC50 value of 1.1 µM. This selectivity is crucial for developing targeted therapies for cancers driven by ALK mutations . The structure-activity relationship (SAR) analysis suggested that modifications in halogenation patterns could enhance selectivity and potency.

Research Findings

Recent studies have explored various aspects of DCIM's biological activity:

- Enzymatic Assays : Various in vitro assays have confirmed DCIM's inhibitory effects on cytochrome P450 enzymes, which play a significant role in drug metabolism.

- Anticancer Potential : The compound has shown promise in preclinical models as a potential anticancer agent due to its selective kinase inhibition properties.

- Chemical Reactivity : The unique halogenation pattern makes DCIM a versatile building block for synthesizing more complex organic molecules in pharmaceutical research.

常见问题

Basic Research Questions

Q. What are the key physicochemical properties of 2,5-dichloro-6-iodo-3-methoxypyridine, and how do they influence experimental design?

- Answer : The compound’s molecular formula (C₆H₄Cl₂INO , M.W. 303.91) and CAS #1261365-95-0 are critical for identification and purity validation. The iodine and chlorine substituents contribute to its electrophilic reactivity, making it suitable for cross-coupling reactions (e.g., Suzuki-Miyaura). Stability under varying pH and temperature should be assessed via HPLC or NMR to avoid degradation during storage or reactions.

Q. How is this compound synthesized, and what are common impurities observed?

- Answer : Synthesis typically involves halogenation of a pyridine precursor. For example, iodination of 2,5-dichloro-3-methoxypyridine (CAS #1214366-19-4, M.W. 178.02) using iodine monochloride. Common impurities include dehalogenated byproducts (e.g., 2,5-dichloro-3-methoxypyridine) or regioisomers, detectable via LC-MS or GC-MS. Optimize reaction conditions (e.g., temperature <70°C) to minimize side reactions .

Q. What analytical techniques are recommended for characterizing this compound?

- Answer :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy group at C3, iodine at C6).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (M.W. 303.91) .

- X-ray Crystallography : For resolving stereoelectronic effects of iodine and chlorine substituents .

Advanced Research Questions

Q. How do the electronic effects of iodine and chlorine substituents influence regioselective reactivity in cross-coupling reactions?

- Answer : The iodine atom at C6 acts as a superior leaving group compared to chlorine, enabling selective C–I bond activation in palladium-catalyzed reactions. Computational studies (DFT) suggest that the electron-withdrawing methoxy group at C3 polarizes the pyridine ring, enhancing reactivity at C5. Experimental validation via kinetic monitoring (e.g., in situ IR) is recommended .

Q. What contradictions exist in reported stability data for halogenated pyridines, and how can they be resolved?

- Answer : Some studies report degradation of iodopyridines under UV light, while others note stability in inert atmospheres. To resolve contradictions:

- Conduct controlled stability studies under varied conditions (light, O₂ levels).

- Use HPLC-UV to track degradation products (e.g., deiodinated species).

- Compare with structurally similar compounds like 2,5-dichloro-3-methoxyisonicotinaldehyde (CAS #MFCD20487035) .

Q. What methodologies are effective for studying the compound’s potential as a pharmacophore in drug discovery?

- Answer :

- SAR Studies : Modify substituents (e.g., replace iodine with bromine) to assess bioactivity changes.

- Docking Simulations : Use the methoxy group as a hydrogen-bond acceptor in target binding pockets (e.g., kinase inhibitors).

- In Vitro Assays : Pair with cytotoxicity screening against related derivatives like 5-chloro-3-(dimethoxymethyl)-4-iodo-2-methoxypyridine .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic aromatic substitution (SNAr)?

- Answer :

- DFT Calculations : Map electrostatic potential surfaces to identify electron-deficient positions (e.g., C4 due to ortho-chlorine).

- Kinetic Isotope Effects : Compare reaction rates with deuterated analogs to validate mechanistic pathways.

- Benchmarking : Compare with data from 2,6-diiodo-5-methoxypyridin-3-ol (CAS #MFCD18374115) to assess halogen mobility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。